REACTION_CXSMILES
|
[OH-].[Na+].[SH:3][CH2:4][C:5]1([CH2:8][C:9]([O-:11])=[O:10])[CH2:7][CH2:6]1.CO.Cl>O.CC(=O)OCC>[SH:3][CH2:4][C:5]1([CH2:8][C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
855 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
[1-(mercaptomethyl)cyclopropyl]acetate
|
Quantity
|
1800 g
|
Type
|
reactant
|
Smiles
|
SCC1(CC1)CC(=O)[O-]
|
Name
|
|
Quantity
|
1540 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1540 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
972 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring over 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L 4-neck round bottle flask was equipped with mechanical stirrer
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 70˜80° C.
|
Type
|
CUSTOM
|
Details
|
was lowered below 40° C
|
Type
|
FILTRATION
|
Details
|
After the reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
2700 g of ethylacetate was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
cake and 1000 g of water were added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
back extracted with 2700 g of ethylacetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotatory evaporator
|
Type
|
CUSTOM
|
Details
|
was controlled at 3018 40° C. and pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
DISTILLATION
|
Details
|
to collect about 4000˜5000 mL of distillate
|
Type
|
ADDITION
|
Details
|
2000 mL of heptanes was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
CUSTOM
|
Details
|
to collect about 1000˜2000 mL at 30˜40° C./<100 torr
|
Type
|
ADDITION
|
Details
|
After the addition of 2100 g of heptanes
|
Type
|
CUSTOM
|
Details
|
A large amount of white solid was obtained by filtration
|
Type
|
WASH
|
Details
|
Cake was washed with 1000 g of heptanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
SCC1(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1468 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |